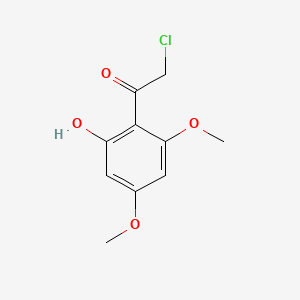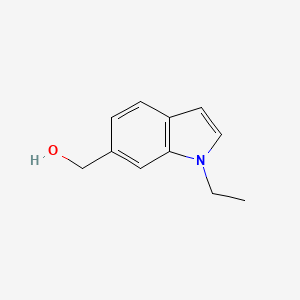
(1-ethyl-1H-indol-6-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
(1-ethyl-1H-indol-6-yl)methanol serves as a key intermediate in synthesizing various pharmacologically active compounds. In one study, it was used to create derivatives showing significant antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some derivatives also exhibited anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Antimicrobial Activity
A novel series of compounds synthesized from this compound demonstrated significant antimicrobial activity. These compounds, including derivatives of ethanone, were evaluated for their antibacterial and antifungal potentials, showing promising results (Nagarapu & Pingili, 2014).
Ring-Methylation Using Supercritical Methanol
Research into ring-methylation of indole using supercritical methanol revealed that this compound can be selectively methylated at specific positions. This process, which involves electrophilic aromatic substitution, is significant for creating methylated indole derivatives with potential applications in various fields (Kishida et al., 2010).
Novel Alkaloids Discovery
In another study, this compound was identified in the methanol extract from stems of a plant species, leading to the discovery of new alkaloids. These alkaloids have unique structures and potential applications in medicinal chemistry (Cortez et al., 2009).
Calorimetric and Computational Studies
Calorimetric and computational studies of this compound and related compounds have been conducted to understand their thermodynamic properties. These studies provide valuable insights into the enthalpic characteristics of these compounds, important for various applications in chemistry and materials science (Carvalho et al., 2019).
Synthesis of Cyclopenta[b]indole Alkaloids
The compound has been used in the synthesis of trifluoromethylated C3 1,3-dipoles, contributing to the construction of the five-membered carbocycle of cyclopenta[b]indole alkaloids. This demonstrates its role in creating complex organic structures with potential pharmacological applications (Dong et al., 2014).
Conversion to Hydrocarbons
Research involving the conversion of methanol and ethanol to hydrocarbons has implicated compounds like this compound in various synthetic processes. These studies are crucial for understanding the transformation of organic compounds into valuable industrial products (Derouane et al., 1978).
Propriétés
IUPAC Name |
(1-ethylindol-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKIKLARWURLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
![Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate](/img/structure/B3075322.png)
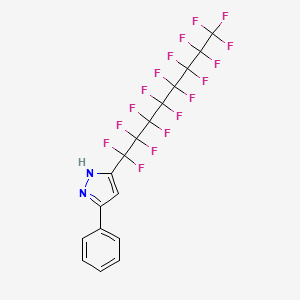
![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)
![Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate](/img/structure/B3075335.png)

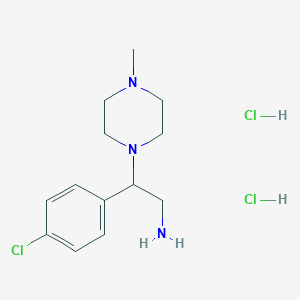
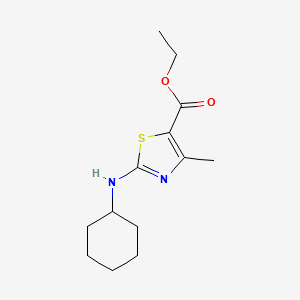
![4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride](/img/structure/B3075358.png)
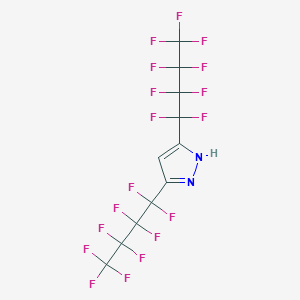
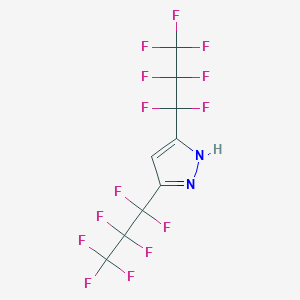
amine hydrochloride](/img/structure/B3075377.png)

